molecular formula C8H4F3N B2478541 5-(Difluoromethyl)-2-fluorobenzonitrile CAS No. 934175-58-3

5-(Difluoromethyl)-2-fluorobenzonitrile

Cat. No.: B2478541
CAS No.: 934175-58-3
M. Wt: 171.122
InChI Key: ZUOWBZBLZCXHIY-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-2-fluorobenzonitrile” is a compound that is part of the difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of such compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is part of the broader field of difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S .


Chemical Reactions Analysis

The chemical reactions involved in the formation of “this compound” include electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Structural Trends in Fluorinated Benzonitriles

A study investigated the structural effects of fluorination on benzonitriles, including compounds similar to 5-(Difluoromethyl)-2-fluorobenzonitrile, using Fourier Transform Microwave Spectroscopy. The analysis provided insights into the geometrical changes and electronic structure modifications resulting from fluorination, enhancing our understanding of the compound's potential in designing new materials and molecules (Kamaee et al., 2015).

Spectroscopic and Computational Studies

Another research focused on the equilibrium geometric structure and vibrational spectra of fluorinated benzonitriles through Density Functional Theory (DFT). It highlighted the molecular structure's implications on non-linear optical properties, indicating potential applications in developing new optical materials (Ajaypraveenkumar et al., 2017).

Catalytic Applications

Research into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds shows the significance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such studies pave the way for innovative synthetic methodologies, enabling the efficient introduction of fluorinated motifs into organic molecules (Koike & Akita, 2016).

Microwave Spectrum Analysis

The microwave spectrum analysis of difluorobenzonitriles contributes to a deeper understanding of their electronic and structural characteristics, essential for designing compounds with specific physical and chemical properties (Onda et al., 2002).

Difluoromethylation Reactions

The exploration of selective difluoromethylation and monofluoromethylation reactions is critical for introducing fluorine atoms or moieties into organic molecules. Such reactions are fundamental in synthesizing CF2H- and CH2F-containing pharmaceuticals and agrochemicals, demonstrating the broad applicability of fluorinated benzonitriles in synthetic chemistry (Hu et al., 2009).

Mechanism of Action

While the specific mechanism of action for “5-(Difluoromethyl)-2-fluorobenzonitrile” is not mentioned in the retrieved papers, compounds with similar structures, such as Eflornithine, are known to inhibit ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses .

Safety and Hazards

The specific safety and hazards of “5-(Difluoromethyl)-2-fluorobenzonitrile” are not detailed in the retrieved papers. It’s always important to refer to the Safety Data Sheet (SDS) of a specific compound for detailed information .

Future Directions

The future directions in the field of difluoromethylation processes involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Properties

IUPAC Name

5-(difluoromethyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOWBZBLZCXHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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